6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes an amino group, a cyano group, a methyl group, a nitrophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine typically involves multi-component reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . The use of catalysts such as disulfonic acid imidazolium chloroaluminate can enhance the efficiency and yield of the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 6-amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles
- 4-Amino-5-cyano-6-alkylamino pyridine derivatives
Uniqueness
6-Amino-5-cyano-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
258340-68-0 |
---|---|
Molecular Formula |
C20H14N6O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
6-amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H14N6O2/c1-12-17-18(13-7-9-15(10-8-13)26(27)28)16(11-21)19(22)23-20(17)25(24-12)14-5-3-2-4-6-14/h2-10H,1H3,(H2,22,23) |
InChI Key |
PFFXQLFINNPKJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C(=N2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.